![molecular formula C26H29N5OS B607786 trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol CAS No. 1246030-96-5](/img/structure/B607786.png)
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Übersicht
Beschreibung
GSK-2250665A is a Itk inhibitor (pKi = 9.2).
Wissenschaftliche Forschungsanwendungen
Co-Crystal Formation : Ma et al. (2015) explored the formation of novel co-crystals using a combination of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol and other organic acids. This research detailed the creation of three distinct co-crystals, providing insights into their structural characterization and solubility properties (Ma, Lou, Sun, Ge, & Sun, 2015).
Enzyme Inhibition Studies : Schaeffer and Odin (1965) conducted research on the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols and evaluated them as inhibitors of adenosine deaminase. This study was instrumental in understanding the role of these compounds in enzymatic processes (Schaeffer & Odin, 1965).
Preparation and Conformational Study : Bernáth et al. (1985) focused on the preparation and conformational study of partially saturated heterocycles related to trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol. This research contributed significantly to the stereochemical understanding of these compounds (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).
Heterocyclic Compound Synthesis : Kametani et al. (1975) worked on the synthesis of heterocyclic compounds using trans-2-(3-Hydroxyphenyl)cyclohexanol, closely related to the compound . Their research explored novel methods for the synthesis of benzopyran and dibenzopyran derivatives (Kametani, Kigasawa, Hiiragi, Ishimaru, Wagatsuma, Haga, & Kusama, 1975).
Pharmaceutical Intermediate Synthesis : Jia-jun (2012) studied the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates. The research provided valuable insights into the synthesis processes and factors affecting them (Jia-jun, 2012).
Wirkmechanismus
Target of Action
GSK-2250665A, also known as trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol or GSK 2250665A, is a selective inhibitor of Itk (Interleukin-2-inducible T-cell Kinase) . Itk plays a crucial role in the immune response, particularly in T-cell signaling .
Mode of Action
GSK-2250665A interacts with Itk by binding to its active site, thereby inhibiting its kinase activity . This inhibition prevents Itk from phosphorylating its downstream targets, disrupting the signaling pathways that lead to T-cell activation .
Biochemical Pathways
The primary biochemical pathway affected by GSK-2250665A is the T-cell receptor (TCR) signaling pathway . By inhibiting Itk, GSK-2250665A disrupts the cascade of events following TCR engagement, including the activation of PLCγ1 and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium mobilization and activation of the transcription factor NFAT .
Pharmacokinetics
HCl , suggesting good bioavailability.
Result of Action
The inhibition of Itk by GSK-2250665A results in the suppression of T-cell activation and the production of IFNγ (Interferon gamma) from Peripheral Blood Mononuclear Cells (PBMCs) . This could potentially reduce inflammation and immune responses, making GSK-2250665A a potential therapeutic agent for immune system diseases .
Eigenschaften
IUPAC Name |
4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNXTSMYVCYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.